molecular formula C18H19N3O3 B2910847 N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide CAS No. 2034604-51-6

N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

Katalognummer B2910847
CAS-Nummer: 2034604-51-6
Molekulargewicht: 325.368
InChI-Schlüssel: FICIVCLSCMJIFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, also known as FIIN-3, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential use in cancer treatment. FIIN-3 is a kinase inhibitor that targets the oncogenic receptor tyrosine kinase (RTK) family, which is known to play a crucial role in the development and progression of various types of cancer.

Wirkmechanismus

Target of Action

The compound, also known as N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, is a complex molecule that contains both an indole and a furan moiety . The indole moiety is known to bind with high affinity to multiple receptors , making it a valuable component in the development of new therapeutic agents . .

Mode of Action

The mode of action of this compound is likely to be influenced by the presence of the indole and furan moieties. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

The compound’s effect on biochemical pathways is likely to be diverse, given the broad range of biological activities associated with indole derivatives . For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that the compound could potentially interact with similar biochemical pathways.

Pharmacokinetics

The presence of the indole and furan moieties could potentially influence these properties, as both moieties are known to have significant biological activity

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the broad range of biological activities associated with indole derivatives . These could potentially include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects . .

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide in lab experiments is its specificity for RTKs. This allows researchers to study the effects of RTK inhibition on cancer cells without affecting other signaling pathways. However, one limitation of using N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, the synthesis of N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is complex and requires expertise in organic chemistry, which can limit its availability for researchers.

Zukünftige Richtungen

There are several future directions for the study of N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide. One potential application is the development of combination therapies that include N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide and other targeted therapies. Another direction is the exploration of N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide as a potential treatment for other diseases that are associated with RTK overexpression, such as autoimmune disorders and inflammatory diseases. Additionally, further research is needed to optimize the synthesis of N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide and to develop more efficient methods for its administration in vivo.
Conclusion
N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a promising small molecule inhibitor that has shown great potential in the treatment of cancer. Its specificity for RTKs and minimal toxicity to normal cells make it a promising candidate for cancer treatment. The synthesis of N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is complex and requires expertise in organic chemistry, which can limit its availability for researchers. However, with further research, N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide could become an important tool in the fight against cancer and other diseases associated with RTK overexpression.

Synthesemethoden

The synthesis of N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide involves a series of chemical reactions that require expertise in organic chemistry. The synthesis method was first reported by researchers at Dana-Farber Cancer Institute in 2013. The synthesis involves the reaction of 2-(1-methyl-1H-indol-5-yl)ethanamine with furan-2-carbaldehyde to form the intermediate compound, which is then reacted with oxalyl chloride to form N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide. The synthesis method has been optimized over time to improve the yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide has been found to be effective against a variety of cancer types, including lung cancer, breast cancer, and leukemia. The mechanism of action of N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide involves the inhibition of RTKs, which are known to be overexpressed in many types of cancer.

Eigenschaften

IUPAC Name

N'-(furan-2-ylmethyl)-N-[2-(1-methylindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-21-9-7-14-11-13(4-5-16(14)21)6-8-19-17(22)18(23)20-12-15-3-2-10-24-15/h2-5,7,9-11H,6,8,12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICIVCLSCMJIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.